Magnesium Chlorophyllin

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

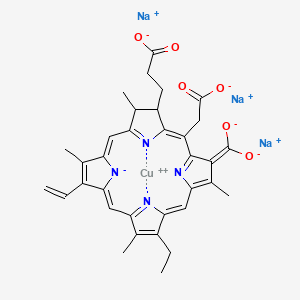

copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDGVJUIHRPKFR-UHFFFAOYSA-I | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31CuN4Na3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Magnesium Chlorophyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium chlorophyllin, a water-soluble derivative of chlorophyll (B73375), has garnered significant interest in the pharmaceutical and food industries for its potential therapeutic and coloring properties. As the central atom of the chlorophyll molecule, magnesium is pivotal for photosynthesis and plays a crucial role in the pigment's vibrant green hue and biochemical functionality.[1][2][3][4] This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Synthesis of this compound

The synthesis of this compound typically involves the extraction of chlorophyll from natural sources, followed by a chemical modification process, primarily saponification, to render it water-soluble.

Experimental Protocol: Synthesis from Natural Sources

This protocol outlines a general method for preparing a potassium salt of this compound from a plant source like Medicago sativa (alfalfa), adapted from patented industrial methods.[5]

1. Extraction of Chlorophyll:

- Treat substantially dry plant matter with an organic solvent where chlorophyll is soluble but chlorophyllin is not (e.g., acetone, ethanol).[5]

- The ratio of solvent to plant material should be optimized to ensure efficient extraction.

- Filter the mixture to separate the solid plant debris from the chlorophyll-rich organic solvent.

2. Saponification (De-esterification):

- To the chlorophyll extract, add an aqueous alkaline solution (e.g., potassium hydroxide) to initiate saponification. This process cleaves the phytol (B49457) tail from the chlorophyll molecule.

- Maintain the reaction temperature between 0°C and 60°C.[5]

- Monitor the pH of the reaction mixture, keeping it in the alkaline range (e.g., pH 9) to ensure efficient de-esterification.[5][6]

3. Phase Separation and Purification:

- After saponification, a two-phase system will form: an organic phase and an aqueous phase containing the this compound salt.

- Separate the aqueous phase.

- To the aqueous phase, add a water-miscible organic solvent in which chlorophyllin is substantially soluble to further purify the product.[5]

- Agitate the mixture to ensure complete solubilization.

4. Isolation of this compound:

- The purified this compound can be isolated from the solution by methods such as evaporation, freeze-drying, or spray drying to obtain a solid, color-stable powder.[5]

Biological Synthesis Pathway

In nature, the insertion of magnesium into the protoporphyrin IX ring is the first committed step in chlorophyll biosynthesis, catalyzed by the enzyme magnesium chelatase.[7][8][9] This process is ATP-dependent and involves three subunits: CHL I, CHL D, and CHL H.[8][10][11][12]

Caption: Key steps in the chlorophyll biosynthesis pathway.

Characterization of this compound

A suite of analytical techniques is employed to characterize the structure, purity, and properties of this compound.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized this compound sample.

Caption: General workflow for this compound characterization.

Detailed Experimental Protocols for Characterization

1. UV-Vis Spectroscopy

-

Objective: To determine the absorbance maxima and quantify the concentration.

-

Protocol:

-

Prepare a 1% solution of the this compound sample in a pH 9 sodium hydrogen phosphate/potassium hydroxide (B78521) buffer.[5]

-

Use a calibrated UV-Vis spectrophotometer and a 1 cm path length cuvette.

-

Scan the sample over a wavelength range of 200-800 nm.[13]

-

Record the absorbance at the characteristic Soret peak (around 403-405 nm) and the Q-band (around 653 nm).[5]

-

For purity assessment, a mild acidification of the solution can be performed. The loss of the Mg²⁺ ion results in a bathochromic shift of the Soret wavelength to around 667 nm.[5]

-

2. High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify this compound from other chlorophyll derivatives and impurities.

-

Protocol:

-

Sample Preparation: Dissolve the this compound sample in an appropriate solvent mixture (e.g., methanol:isopropanol).

-

Chromatographic Conditions (example):

-

3. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition of this compound.

-

Protocol:

-

The sample can be introduced into the mass spectrometer via direct infusion or as the eluent from an HPLC system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole-Time of Flight, Q-TOF) is used to accurately determine the mass-to-charge ratio (m/z).[16]

-

The obtained mass spectrum will show a peak corresponding to the molecular ion of this compound, confirming its identity.

-

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed chemical structure of this compound.

-

Protocol:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent. The choice of solvent is critical as it can coordinate with the central magnesium atom.[17]

-

Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons provide information about the molecular structure.[17][18][19]

-

Solid-State ²⁵Mg NMR: For detailed analysis of the magnesium coordination environment, solid-state ²⁵Mg NMR can be performed on a solid sample.[20] This technique provides information on the quadrupole coupling constant and asymmetry parameter, which are sensitive to the local environment of the Mg(II) ion.[20]

-

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives from various analytical techniques.

Table 1: UV-Vis Spectroscopic Data

| Compound | Wavelength (nm) | Solvent/Conditions | Reference |

| This compound | ~403-405 (Soret) | pH 9 aqueous buffer | [5] |

| This compound | ~653 (Q-band) | pH 9 aqueous buffer | [5] |

| Acid-treated Mg-Chlorophyllin | ~667 (Soret) | Mildly acidic | [5] |

Table 2: Solid-State ²⁵Mg NMR Data for Chlorophyll a

| Parameter | Value | Reference |

| Quadrupole Coupling Constant (Cₑ) | 12.9 ± 0.1 MHz | [20] |

| Asymmetry Parameter (ηₑ) | 1.00 ± 0.05 | [20] |

Table 3: Magnesium Content in Selected Vegetables

| Vegetable | Total Mg (µg/g) | Chlorophyll-bound Mg (% of total) | Reference |

| Spinach | 849 | 2.5 - 10.5 | [21][22] |

| Lettuce | - | 2.5 - 10.5 | [21][22] |

| Grape | 48 | < 1 | [21][22] |

Conclusion

The synthesis and characterization of this compound are critical for its application in various fields. The methods outlined in this guide, from extraction and saponification to detailed spectroscopic analysis, provide a comprehensive framework for researchers and professionals. The provided protocols and data serve as a valuable resource for ensuring the quality, purity, and proper identification of this compound for research and development purposes.

References

- 1. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 2. For October, magnesium helps the leaves stay green [asbmb.org]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. US20190016897A1 - Method for preparing a colour-stable preparation of a this compound alkali metal salt or alkali earth metal salt from natural sources of chlorophyll - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. The magnesium-insertion step of chlorophyll biosynthesis is a two-stage reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chlorophyll Biosynthesis. Expression of a Second Chl I Gene of Magnesium Chelatase in Arabidopsis Supports Only Limited Chlorophyll Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchers.mq.edu.au [researchers.mq.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Magnesium–Isotope Fractionation in Chlorophyll-a Extracted from Two Plants with Different Pathways of Carbon Fixation (C3, C4) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Magnesium-Isotope Fractionation in Chlorophyll-a Extracted from Two Plants with Different Pathways of Carbon Fixation (C3, C4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 18. ismar.org [ismar.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchportal.lih.lu [researchportal.lih.lu]

An In-depth Technical Guide on the Spectroscopic Properties of Magnesium Chlorophyllin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium chlorophyllin, a water-soluble derivative of chlorophyll, has garnered significant interest in various scientific fields, including photodynamic therapy and drug development. Its unique spectroscopic properties are central to its functionality, governing its interaction with light and subsequent photochemical and photophysical behaviors. This technical guide provides a comprehensive overview of the core spectroscopic characteristics of this compound, detailing its absorption, fluorescence, and circular dichroism profiles. The guide also outlines detailed experimental protocols for these spectroscopic analyses and visualizes key mechanisms and workflows to facilitate a deeper understanding of this promising molecule.

Spectroscopic Data of this compound

The interaction of this compound with electromagnetic radiation is characterized by distinct absorption and emission features. The quantitative spectroscopic parameters are summarized below.

| Spectroscopic Parameter | Value | Solvent/Conditions |

| UV-Vis Absorption | ||

| Soret Band (λmax) | ~405 nm | Aqueous solution (pH 9) |

| Q-Band (λmax) | ~653 nm | Aqueous solution (pH 9) |

| Molar Extinction Coefficient (ε) at ~405 nm | ~4.8 x 10⁵ M⁻¹cm⁻¹ | Aqueous solution (pH 9) |

| Molar Extinction Coefficient (ε) at ~653 nm | ~9.6 x 10⁴ M⁻¹cm⁻¹ | Aqueous solution (pH 9) |

| Fluorescence Spectroscopy | ||

| Excitation Maximum (λex) | ~430 nm | Methanol (B129727) |

| Emission Maximum (λem) | ~670 nm | Methanol |

| Fluorescence Quantum Yield (Φf) | Data not consistently available; requires experimental determination relative to a standard. | |

| Circular Dichroism | ||

| CD Spectra | Characteristic bands in the Soret and Q-band regions, sensitive to aggregation state and environment. Specific ellipticity values are highly dependent on the sample preparation and aggregation state. | Various solvents |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are crucial for obtaining reproducible and accurate data.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (Soret and Q-bands) and molar extinction coefficients of this compound.

Materials:

-

This compound

-

Aqueous buffer solution (e.g., 0.01 M Phosphate buffer, pH 9)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the aqueous buffer. The molecular weight of sodium this compound is approximately 684.92 g/mol , which should be used for accurate molar concentration calculations.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 350 nm to 750 nm.

-

Use the aqueous buffer solution as a blank to zero the instrument.

-

-

Data Acquisition:

-

Record the absorbance spectra for each concentration of the this compound solution.

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

-

-

Data Analysis:

-

Using the Beer-Lambert law (A = εcl), plot absorbance at the λmax versus concentration.

-

The slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima and the relative fluorescence quantum yield of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., methanol)

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Volumetric flasks and pipettes

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Sample and Standard Preparation:

-

Prepare a dilute solution of this compound in methanol with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Prepare a solution of the fluorescence standard in its appropriate solvent with a similar absorbance at the same excitation wavelength.

-

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

To determine the emission spectrum, set the excitation wavelength to the Soret band maximum (~430 nm) and scan the emission from 600 nm to 800 nm.

-

To determine the excitation spectrum, set the emission wavelength to the emission maximum (~670 nm) and scan the excitation wavelengths across the absorption range.

-

-

Data Acquisition:

-

Record the fluorescence emission spectra of both the this compound sample and the standard under identical instrument settings (e.g., excitation wavelength, slit widths).

-

Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.

-

-

Data Analysis (Quantum Yield Calculation):

-

The quantum yield (Φf) can be calculated using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Circular Dichroism (CD) Spectroscopy

Objective: To characterize the chiroptical properties of this compound and assess its aggregation state.

Materials:

-

This compound

-

Appropriate solvent (e.g., methanol, aqueous buffer)

-

CD spectropolarimeter

-

Quartz CD cuvettes (e.g., 1 cm or 0.1 cm path length)

Procedure:

-

Sample Preparation:

-

Dissolve this compound in the chosen solvent to a concentration that gives an absorbance of approximately 1 in the Soret band.

-

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and purge with nitrogen gas.

-

Set the wavelength range to scan from 350 nm to 700 nm.

-

Set the appropriate instrument parameters (e.g., bandwidth, integration time, scan speed).

-

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Record the CD spectrum of the this compound solution.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

The resulting spectrum will show the differential absorption of left and right circularly polarized light, providing information on the chirality and aggregation of the this compound molecules.

-

Visualizations: Signaling Pathways and Experimental Workflows

Interaction with Bovine Serum Albumin (BSA)

This compound has been shown to interact with serum albumins, which can influence its transport and delivery in biological systems. This interaction can induce conformational changes in the protein.

Mechanism of Photodynamic Therapy (PDT)

This compound can act as a photosensitizer in PDT. Upon light absorption, it initiates a cascade of events leading to the production of reactive oxygen species (ROS) that are cytotoxic to cancer cells.

Experimental Workflow for Spectroscopic Analysis

A generalized workflow for the comprehensive spectroscopic analysis of this compound is presented below.

Conclusion

The spectroscopic properties of this compound are fundamental to its application in diverse scientific and biomedical fields. This technical guide has provided a detailed summary of its key spectroscopic parameters, comprehensive experimental protocols for their determination, and visual representations of important mechanisms and workflows. A thorough understanding and precise measurement of these properties are essential for researchers and professionals working with this versatile molecule, enabling its effective utilization in areas such as photodynamic therapy and drug delivery. Further research to establish a standardized fluorescence quantum yield and to explore its circular dichroism in various biological environments will continue to enhance our understanding and application of this compound.

A Technical Guide to the Photochemical and Photophysical Properties of Magnesium Chlorophyllin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium chlorophyllin, a water-soluble derivative of chlorophyll (B73375), has garnered significant interest in various scientific and therapeutic fields, particularly in photodynamic therapy (PDT). Its ability to absorb light and subsequently generate reactive oxygen species (ROS) makes it a potent photosensitizer. This technical guide provides an in-depth analysis of the core photochemical and photophysical properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to aid researchers in their understanding and application of this promising molecule.

Photophysical Properties

The photophysical properties of a molecule dictate its behavior upon interaction with light. For this compound, these properties are central to its function as a photosensitizer. Key parameters include its absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime.

Absorption and Emission Spectra

This compound exhibits characteristic absorption spectra in the visible region, primarily in the blue and red parts of the spectrum.[1] These absorption bands are known as the Soret band (in the blue region) and the Q-bands (in the red region).[2] In organic solvents, chlorophyll derivatives show strong absorption with a primary peak (λmax) around 420 nm and a secondary peak at approximately 660 nm.[1] Within plant cells, these peaks are slightly red-shifted to around 435 nm and 670-680 nm.[1] The specific absorption maxima can be influenced by the solvent and the aggregation state of the molecule.

The fluorescence emission of this compound occurs at longer wavelengths than its absorption, a phenomenon known as the Stokes shift. This emission is a critical parameter for understanding the de-excitation pathways of the molecule.

Quantitative Photophysical Data

The following table summarizes the key quantitative photophysical parameters for this compound and related compounds. It is important to note that these values can vary depending on the specific experimental conditions, such as the solvent, pH, and concentration.

| Parameter | Value | Compound | Conditions | Reference |

| Absorption Maxima (λmax) | ~420 nm, ~660 nm | Chlorophyll derivatives | Organic solvents | [1] |

| ~435 nm, 670-680 nm | Chlorophyll derivatives | In plant cells | [1] | |

| Fluorescence Lifetime (τ) | ≈5 ns | Chlorophyll | In vitro | [3] |

Photochemical Properties

The photochemical properties of this compound are defined by the chemical reactions it undergoes following the absorption of light. The most significant of these is its ability to act as a photosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).

Photosensitization and Singlet Oxygen Generation

Upon absorption of a photon, the this compound molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). From this state, it can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).[4] This triplet state molecule can then transfer its energy to molecular oxygen (³O₂), which is naturally in a triplet ground state, to generate highly reactive singlet oxygen (¹O₂).[5][6] This process is the cornerstone of its application in photodynamic therapy.

The rate of singlet oxygen production by sodium this compound (NaChl) has been shown to be comparable to that of well-known photosensitizers like Rose Bengal and chlorin (B1196114) e6.[7]

Jablonski Diagram

The photophysical and photochemical processes of this compound can be visually summarized using a Jablonski diagram. This diagram illustrates the electronic transitions that occur upon light absorption and the subsequent de-excitation pathways, including fluorescence, intersystem crossing, and phosphorescence.

Caption: Jablonski diagram illustrating the photophysical pathways of this compound.

Experimental Protocols

Accurate characterization of the photochemical and photophysical properties of this compound relies on standardized experimental protocols. This section details the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and identify the absorption maxima (λmax) of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a buffered aqueous solution). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the absorbance of the sample over a wavelength range of at least 350-750 nm.

-

-

Data Analysis: Identify the wavelengths corresponding to the maximum absorbance for the Soret and Q-bands.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (ΦF).

Methodology:

-

Sample Preparation: Prepare a very dilute solution of this compound (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Emission Spectrum Measurement:

-

Excite the sample at a wavelength corresponding to one of its absorption maxima (e.g., in the Soret or Q-band).

-

Scan the emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-infrared region.

-

-

Quantum Yield Determination (Relative Method):

-

Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).

-

Measure the absorbance and integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Singlet Oxygen Detection

Objective: To detect and quantify the generation of singlet oxygen by this compound upon irradiation.

Methodology (using a chemical trap):

-

Reagents: Use a singlet oxygen scavenger that shows a change in absorbance or fluorescence upon reaction with ¹O₂. A common choice is 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached upon reaction. Singlet Oxygen Sensor Green (SOSG) is a fluorescent probe that can also be used.[7]

-

Sample Preparation: Prepare a solution containing this compound and the chemical trap in an appropriate solvent.

-

Irradiation: Irradiate the solution with light of a wavelength that is absorbed by the photosensitizer but not by the trap. Use a light source with a known and stable output.

-

Measurement:

-

Monitor the decrease in absorbance of DPBF at its λmax (around 415 nm) or the increase in fluorescence of SOSG over time during irradiation.

-

A control experiment without the photosensitizer should be performed to account for any direct photobleaching of the trap.

-

-

Data Analysis: The rate of change in the trap's signal is proportional to the rate of singlet oxygen generation. The quantum yield of singlet oxygen formation (ΦΔ) can be determined by comparing the rate of trap consumption to that induced by a reference photosensitizer with a known ΦΔ under identical conditions.

Experimental Workflow for Photosensitizer Characterization

The following diagram outlines a typical experimental workflow for the comprehensive characterization of a photosensitizer like this compound.

Caption: A typical experimental workflow for characterizing a photosensitizer.

Signaling Pathways in Photodynamic Therapy

The therapeutic effect of this compound in PDT is mediated by the induction of cell death pathways following ROS-induced cellular damage. Singlet oxygen, with its short lifetime and high reactivity, causes oxidative damage to various cellular components, including lipids, proteins, and nucleic acids. This damage can trigger signaling cascades leading to apoptosis, necrosis, or autophagy of the target cells, such as cancer cells or pathogenic microbes.[8]

The specific signaling pathway activated depends on the subcellular localization of the photosensitizer, the light dose, and the cell type. For instance, damage to the mitochondria can trigger the intrinsic apoptotic pathway through the release of cytochrome c, while damage to the cell membrane can lead to necrosis.

Conclusion

This compound possesses favorable photochemical and photophysical properties that make it an effective photosensitizer for a range of applications, most notably in photodynamic therapy. Its strong absorption in the visible spectrum, efficient generation of singlet oxygen, and water solubility are key attributes. A thorough understanding of its properties, facilitated by the quantitative data and detailed experimental protocols presented in this guide, is essential for researchers and drug development professionals seeking to harness its therapeutic potential. The provided visualizations of the Jablonski diagram and experimental workflows serve as valuable tools for conceptualizing the complex processes involved in its mechanism of action and characterization. Further research into optimizing its delivery and targeting will continue to expand its clinical utility.

References

- 1. visible light absorption spectrum of chlorophyll in plants magnesium ion complex porphyrin ring pigments in plants maximum absorbance wavelength peaks in spectra Doc Brown's chemistry revision notes [docbrown.info]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Intersystem crossing - Wikipedia [en.wikipedia.org]

- 5. Singlet Oxygen in Plants: Generation, Detection, and Signaling Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. sciforum.net [sciforum.net]

An In-depth Technical Guide on the Biological Activities of Magnesium Chlorophyllin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium chlorophyllin, a water-soluble derivative of chlorophyll (B73375), is garnering significant attention within the scientific community for its diverse and potent biological activities. Unlike its parent molecule, chlorophyll, which is fat-soluble, this compound's enhanced solubility and stability make it a compelling candidate for therapeutic and chemopreventive applications.[1] This document provides a comprehensive technical overview of the primary biological activities of this compound, including its antioxidant, anti-inflammatory, antimutagenic, anticancer, and wound healing properties, as well as its impact on gut health. Detailed experimental methodologies, quantitative data summaries, and visual representations of key molecular pathways are presented to support further research and development.

Chemical Structure and Properties

Chlorophyll, the pigment responsible for photosynthesis, features a porphyrin ring with a central magnesium (Mg²⁺) ion.[2] this compound is derived from chlorophyll through a process that typically involves the removal of the phytol (B49457) tail, rendering the molecule water-soluble.[3] This structural modification is crucial for its bioavailability and subsequent biological activities. The persistence of the magnesium ion is central to many of its functions, distinguishing it from other metallo-chlorophyll derivatives like sodium copper chlorophyllin (SCC), although they share many similar properties due to the common porphyrin ring structure.[4]

Core Biological Activities

Antioxidant Activity

This compound demonstrates significant antioxidant properties by neutralizing a variety of physically relevant oxidants.[3] This activity is attributed to the porphyrin structure's ability to scavenge free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[4][5] Metallo-chlorophyll derivatives, including those with magnesium, have been shown to possess higher antiradical capacity compared to metal-free versions.[4]

Table 1: Summary of Quantitative Antioxidant Data

| Parameter | Method | Result | Reference |

| Antioxidant Capacity | In vitro assays | Mg-chlorophyll derivatives exhibit higher antiradical capacity than metal-free derivatives. | [4] |

| Free Radical Neutralization | In vitro assays | Capable of neutralizing several physically relevant oxidants. | [3] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways. Studies have shown that chlorophyll derivatives can suppress the expression of pro-inflammatory cytokines like TNF-α and inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[6][7][8] In animal models, chlorophyllin has been shown to reduce necro-inflammation and liver injury.[9][10]

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Table 2: Summary of Quantitative Anti-inflammatory Data

| Model | Treatment | Finding | Reference |

| Mice with CCl₄-induced liver fibrosis | Oral administration of chlorophyllin | Significantly reduced necro-inflammation and liver injury. Reduced mortality from 50% to 25%. | [9][10] |

| HepG2 cell line | Chlorophyllin treatment | Suppressed LPS-induced upregulation of IL-1β and IL-6 in a dose-dependent manner. | [9][10] |

| Mice with DSS-induced colitis | Chlorophyllin (40 mg/L in drinking water) | Suppressed intestinal inflammation and relieved endoplasmic reticulum stress. | [11] |

Antimutagenic and Antigenotoxic Activity

This compound acts as a potent antimutagen by forming tight molecular complexes with potential carcinogens, such as aflatoxins and polyaromatic hydrocarbons found in tobacco smoke.[3] This binding interferes with the gastrointestinal absorption of these mutagens, reducing the amount that reaches susceptible tissues.[3] This mechanism is often referred to as "interception." Chlorophyllin has demonstrated high efficacy in inhibiting the mutagenic activity of various complex mixtures in the Salmonella mutagenicity assay.[5]

Table 3: Summary of Quantitative Antimutagenic Data

| Assay | Mutagenic Mixture | Result | Reference |

| Salmonella Mutagenicity Assay (TA98) | Extracts of fried beef, red wine, cigarette smoke, etc. (8 of 10 mixtures) | 90-100% inhibition of mutagenic activity. | [5] |

| Salmonella Mutagenicity Assay (TA98) | Extracts of coal dust and diesel emission particles (2 of 10 mixtures) | 75-80% inhibition at the highest concentration studied. | [5] |

| Human Volunteers | 150 mg dose of chlorophyllin with aflatoxin-B₁ | Decreased absorption of aflatoxin-B₁. | [3] |

Anticancer Activity

The anticancer effects of chlorophyllin are multifaceted.[12] Beyond its antimutagenic properties, it can induce apoptosis (programmed cell death) in cancer cells.[13] This is achieved by modulating the expression of key regulatory proteins, such as decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.[12][14] Furthermore, chlorophyllin has been reported to disrupt carcinogenic pathways, including the PI3K/Akt signaling pathway, which is critical for cell proliferation and survival.[12][13]

Caption: Modulation of the intrinsic apoptosis pathway by this compound.

Effects on Gut Health

Emerging research highlights the positive impact of chlorophyllin on gut health. It may help maintain a balanced gut microbiome by promoting the growth of beneficial bacteria.[15][16] Its ability to modulate gut microbiota is a key aspect of its therapeutic potential, as dysbiosis is linked to numerous inflammatory and metabolic conditions.[9][10] By reducing intestinal inflammation and inhibiting harmful bacteria, chlorophyllin contributes to a healthier gut environment and supports the integrity of the intestinal barrier.[9][16][17]

Table 4: Summary of Effects on Gut Health

| Model | Treatment | Finding | Reference |

| Mice with CCl₄-induced liver fibrosis | Oral administration of chlorophyllin | Rebalanced gut microbiota: decreased Firmicutes, increased Bacteroidetes. | [9][10] |

| General | Chlorophyll-rich foods | Act as prebiotics, nourishing beneficial gut bacteria. | [16] |

Wound Healing

This compound has been shown to promote the healing of wounds and skin injuries.[1] Its mechanism is thought to involve the stimulation of fibroblast activity and collagen synthesis, which are critical for tissue regeneration.[18] Additionally, its antimicrobial and anti-inflammatory properties help prevent infection and reduce inflammation at the wound site, creating an environment conducive to healing.[1][18] Magnesium itself plays a role in wound healing by promoting cell migration via the MEK/ERK pathway.[19]

Key Experimental Protocols

Salmonella Mutagenicity Assay (Ames Test)

-

Objective: To assess the antimutagenic potential of a test compound against known mutagens.

-

Methodology:

-

A specific strain of Salmonella typhimurium (e.g., TA98) that cannot synthesize histidine is used.

-

The bacteria are exposed to a known mutagen (e.g., extract from fried beef) in the presence and absence of this compound.[5]

-

The mixture is plated on a histidine-deficient medium.

-

Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize histidine will grow into colonies.

-

The antimutagenic activity is quantified by comparing the number of revertant colonies in the chlorophyllin-treated plates to the control plates (mutagen only). A significant reduction indicates antimutagenic activity.[5]

-

Caption: Workflow for the Salmonella Mutagenicity (Ames) Assay.

Carrageenan-Induced Paw Edema Assay

-

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

-

Methodology:

-

A pre-treatment dose of this compound (or a vehicle control) is administered to rodents (mice or rats).

-

After a set period, a sub-plantar injection of carrageenan (an inflammatory agent) is given into the paw.

-

The volume of the paw is measured at regular intervals using a plethysmometer.

-

The percentage inhibition of edema in the chlorophyllin-treated group is calculated relative to the control group. A significant reduction in paw swelling indicates anti-inflammatory activity.[7][8]

-

Western Blot Analysis for Signaling Proteins

-

Objective: To detect and quantify specific proteins to elucidate molecular mechanisms (e.g., apoptosis, inflammation).

-

Methodology:

-

Cells (e.g., cancer cell lines) are treated with this compound for a specified time.

-

Cells are lysed to extract total proteins. Protein concentration is determined (e.g., BCA assay).

-

Proteins are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, phosphorylated-IKK).[9][14]

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence), which is captured and quantified to determine the relative protein expression levels.

-

Conclusion and Future Directions

This compound exhibits a remarkable spectrum of biological activities that are of significant interest to researchers and drug development professionals. Its potent antioxidant, anti-inflammatory, antimutagenic, and anticancer properties, coupled with its beneficial effects on gut health and wound healing, underscore its therapeutic potential. The mechanisms of action, involving carcinogen interception, modulation of critical signaling pathways like NF-κB and PI3K/Akt, and induction of apoptosis, are becoming increasingly clear.

Future research should focus on conducting robust clinical trials to validate these preclinical findings in human populations. Further investigation into the specific molecular targets and dose-response relationships will be crucial for developing targeted therapeutic strategies. The development of advanced delivery systems could also enhance the bioavailability and efficacy of this compound for various clinical applications.

References

- 1. China Sodium this compound Manufacturer - Wholesale Quotation - BIOWAY [biowaynutrition.com]

- 2. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 3. Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Enhancing Health Benefits through Chlorophylls and Chlorophyll-Rich Agro-Food: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorophyllin: a potent antimutagen against environmental and dietary complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorophyllin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. Chlorophyll revisited: anti-inflammatory activities of chlorophyll a and inhibition of expression of TNF-α gene by the same - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlorophyll Revisited: Anti-inflammatory Activities of Chlorophyll a and Inhibition of Expression of TNF-α Gene by the Same | springermedicine.com [springermedicine.com]

- 9. Frontiers | Chlorophyllin Modulates Gut Microbiota and Inhibits Intestinal Inflammation to Ameliorate Hepatic Fibrosis in Mice [frontiersin.org]

- 10. Chlorophyllin Modulates Gut Microbiota and Inhibits Intestinal Inflammation to Ameliorate Hepatic Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. Chlorophyll-Mediated Changes in the Redox Status of Pancreatic Cancer Cells Are Associated with Its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Cancer Effect of Chlorophyllin-Assisted Photodynamic Therapy to Induce Apoptosis through Oxidative Stress on Human Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. juna-world.com [juna-world.com]

- 16. cymbiotika.com [cymbiotika.com]

- 17. m.youtube.com [m.youtube.com]

- 18. maxionnutrition.com [maxionnutrition.com]

- 19. Unraveling the Mechanisms Involved in the Beneficial Effects of Magnesium Treatment on Skin Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate dance of magnesium insertion into protoporphyrin IX: A technical guide to the core mechanism

For researchers, scientists, and drug development professionals, understanding the precise mechanism of magnesium insertion into protoporphyrin IX is pivotal. This process, the first committed step in chlorophyll (B73375) biosynthesis, is orchestrated by the multi-subunit enzyme magnesium chelatase. This guide delves into the core of this complex biochemical reaction, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Magnesium Chelatase Complex: A Three-Part Engine

The insertion of a magnesium ion into the protoporphyrin IX ring is an ATP-dependent reaction catalyzed by the magnesium chelatase enzyme.[1][2] This enzyme is a highly conserved complex composed of three distinct subunits: BchI/ChlI, BchD/ChlD, and BchH/ChlH.[3][4] The nomenclature varies slightly between bacteriochlorophyll-synthesizing organisms (Bch) and chlorophyll-synthesizing organisms (Chl).

-

BchI/ChlI: This subunit is a member of the AAA+ (ATPases Associated with various cellular Activities) superfamily and is responsible for ATP hydrolysis, which provides the energy for the reaction.[4]

-

BchD/ChlD: Also a member of the AAA+ family, this subunit is thought to play a regulatory and scaffolding role, bridging the BchI/ChlI and BchH/ChlH subunits.[5]

-

BchH/ChlH: This is the largest subunit and is responsible for binding the protoporphyrin IX substrate.[3]

The active enzyme is believed to be a large complex, with evidence suggesting the formation of a two-tiered hexameric ring of ChlI and ChlD subunits.[6]

A Two-Step Catalytic Mechanism Fueled by ATP

The insertion of magnesium into protoporphyrin IX is not a single-step event but rather a coordinated, two-stage process: an activation step followed by the actual chelation step.[7][8] Both stages are dependent on the presence of ATP.

Activation Step: The process is initiated by the ATP-dependent formation of a complex between the BchI/ChlI and BchD/ChlD subunits.[7] This "activation complex" is the motor of the chelatase, primed to engage with the substrate-bound BchH/ChlH.

Chelation Step: The BchH/ChlH subunit, with protoporphyrin IX bound, then associates with the activated I-D complex. The subsequent hydrolysis of ATP by the BchI/ChlI subunit is directly coupled to the insertion of the Mg2+ ion into the porphyrin ring, a thermodynamically unfavorable reaction.[9] The rate of ATP hydrolysis is directly correlated with the rate of Mg2+ insertion, highlighting the tight coupling of these two processes.[7]

Quantitative Insights into the Magnesium Chelatase Reaction

The efficiency and substrate affinity of the magnesium chelatase enzyme have been characterized through various kinetic and binding studies. The following tables summarize key quantitative data from the literature.

| Substrate | Organism/System | Km | Reference |

| Protoporphyrin IX | Synechocystis PCC6803 | 1.25 µM | [10] |

| MgCl2 | Synechocystis PCC6803 | 4.9 mM | [10] |

| ATP | Synechocystis PCC6803 | 0.49 mM | [10] |

Table 1: Michaelis-Menten Constants (Km) for Magnesium Chelatase Substrates. This table presents the substrate concentrations at which the enzyme reaches half of its maximum velocity, indicating the affinity of the enzyme for its substrates.

| Interacting Subunits | Organism/System | Dissociation Constant (Kd) | Reference |

| ChlD - ChlH | Synechocystis sp. PCC 6803 | 331 ± 58 nM | [5] |

| ChlI - ChlD (in presence of MgADP) | Synechocystis | 7.57 ± 0.8 nM | [11] |

Table 2: Dissociation Constants (Kd) for Subunit Interactions. This table quantifies the binding affinity between different subunits of the magnesium chelatase complex. A lower Kd value indicates a stronger binding affinity.

| Parameter | Organism/System | Value | Reference |

| ATP Hydrolysis Stoichiometry | Synechocystis PCC6803 | ~15 ATP per Mg-protoporphyrin IX | [9] |

| ATP Hydrolysis Stoichiometry | Rhodobacter capsulatus | ~40 ATP per Mg-protoporphyrin IX | [9] |

| Catalytic Rate Enhancement (kcat/kuncat) | - | 400 x 10^6 M | [9] |

| Catalytic Rate Enhancement with GUN4 | - | 300 x 10^15 M-1 | [9] |

Table 3: Stoichiometry and Catalytic Efficiency. This table provides information on the number of ATP molecules hydrolyzed per catalytic event and the significant rate enhancement provided by the enzyme.

The Role of the GUN4 Protein: A Helping Hand

The activity of magnesium chelatase is further modulated by an accessory protein known as GUN4.[12][13] This protein binds to both the BchH/ChlH subunit and the porphyrin substrate, and its presence has been shown to significantly stimulate the overall activity of the magnesium chelatase.[12][13] The crystal structure of GUN4 reveals a unique "cupped hand" fold that is well-suited for porphyrin binding.[12] It is believed that GUN4 plays a crucial role in substrate delivery to the catalytic site and may also protect the highly reactive porphyrin intermediates.

Visualizing the Mechanism and Workflows

To better understand the complex interplay of the subunits and the overall reaction mechanism, the following diagrams have been generated using the DOT language.

Caption: A diagram illustrating the two-step mechanism of magnesium insertion into protoporphyrin IX.

Caption: A flowchart outlining the typical experimental workflow for the purification and characterization of magnesium chelatase.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in the study of magnesium chelatase.

Recombinant Protein Expression and Purification

Objective: To obtain pure and active subunits of magnesium chelatase for in vitro studies.

Methodology:

-

Gene Cloning: The genes encoding the BchI/ChlI, BchD/ChlD, and BchH/ChlH subunits are cloned into suitable expression vectors, often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.

-

Protein Expression: The expression vectors are transformed into a suitable host, typically Escherichia coli. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis: The bacterial cells are harvested and lysed to release the recombinant proteins.

-

Affinity Chromatography: The crude lysate is passed through an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is then eluted.

-

Buffer Exchange/Dialysis: The purified protein is transferred into a suitable storage buffer, often containing glycerol (B35011) for stability.

In Vitro Magnesium Chelatase Activity Assay

Objective: To measure the catalytic activity of the reconstituted magnesium chelatase complex.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl2, ATP, and an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine).

-

Enzyme and Substrate Addition: The purified BchI/ChlI, BchD/ChlD, and BchH/ChlH subunits are added to the reaction mixture. The reaction is initiated by the addition of protoporphyrin IX (or a fluorescent analog like deuteroporphyrin (B1211107) IX).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period.

-

Reaction Termination: The reaction is stopped, typically by the addition of a solvent like acetone.

-

Product Detection: The formation of Mg-protoporphyrin IX is quantified. This is often done using spectrofluorometry, as the product is fluorescent. High-performance liquid chromatography (HPLC) can also be used for separation and quantification.[3][14]

ATPase Activity Assay

Objective: To measure the rate of ATP hydrolysis by the magnesium chelatase complex or its individual subunits.

Methodology:

-

Reaction Setup: A reaction is set up similar to the chelatase assay, but the focus is on measuring the products of ATP hydrolysis (ADP and inorganic phosphate (B84403), Pi).

-

Continuous Spectrophotometric Assay: A common method involves coupling the production of ADP to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.[1]

-

Malachite Green Assay: Alternatively, the release of inorganic phosphate can be quantified using a colorimetric method, such as the malachite green assay.

Protein-Protein Interaction Analysis

Objective: To quantify the binding affinities between the different subunits of the magnesium chelatase complex.

Methodology:

-

Microscale Thermophoresis (MST): This technique measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding to a ligand or another protein.[5] One protein is fluorescently labeled, and its movement is monitored as the concentration of the binding partner is varied. This allows for the determination of the dissociation constant (Kd).[5]

-

Co-immunoprecipitation: This method is used to identify protein-protein interactions in vivo or in vitro. An antibody against one subunit is used to pull it out of a solution, and any interacting proteins are also pulled down and can be identified by Western blotting.

-

Yeast Two-Hybrid System: This is a molecular biology technique used to discover protein-protein interactions by testing for physical interactions between two proteins.

This in-depth guide provides a comprehensive overview of the mechanism of magnesium insertion into protoporphyrin IX, supported by quantitative data and detailed experimental approaches. A thorough understanding of this fundamental process is essential for future research in photosynthesis, bioenergy, and the development of novel herbicides and therapeutic agents targeting this crucial pathway.

References

- 1. An enzyme-coupled continuous spectrophotometric assay for magnesium protoporphyrin IX methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Magnesium chelatase - Wikipedia [en.wikipedia.org]

- 3. Role of Magnesium Chelatase Activity in the Early Steps of the Tetrapyrrole Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Characterization of Mg-Chelatase CHLI Subunit in Pea (Pisum sativum L.) [frontiersin.org]

- 5. The ChlD subunit links the motor and porphyrin binding subunits of magnesium chelatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ATPase activity associated with the magnesium-protoporphyrin IX chelatase enzyme of Synechocystis PCC6803: evidence for ATP hydrolysis during Mg2+ insertion, and the MgATP-dependent interaction of the ChlI and ChlD subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism and regulation of Mg-chelatase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The catalytic power of magnesium chelatase: a benchmark for the AAA + ATPases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stork: Determinants of catalytic activity with the use of purified I, D and H subunits of the magnesium protoporphyrin IX chelatase from Synechocystis PCC6803 [storkapp.me]

- 11. Nanomechanical and Thermophoretic Analyses of the Nucleotide-Dependent Interactions between the AAA+ Subunits of Magnesium Chelatase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure of the Mg-chelatase cofactor GUN4 reveals a novel hand-shaped fold for porphyrin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure of the Mg-Chelatase Cofactor GUN4 Reveals a Novel Hand-Shaped Fold for Porphyrin Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transient kinetics of the reaction catalysed by magnesium protoporphyrin IX methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Photosynthesis: A Technical Guide to the Role of Magnesium in Chlorophyll Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the critical role of magnesium in the biosynthesis of chlorophyll (B73375), the cornerstone molecule of photosynthesis. Magnesium's central position within the chlorophyll porphyrin ring is fundamental to its light-absorbing properties, making the magnesium insertion step a highly regulated and essential process in photosynthetic organisms.[1][2] This document details the enzymatic machinery responsible for magnesium chelation, the subsequent modifications of the chlorophyll precursor, and the regulatory networks that govern this vital pathway. Emphasis is placed on quantitative data, detailed experimental protocols, and visual representations of the biochemical processes to serve as a resource for researchers in plant biology, biochemistry, and drug development targeting photosynthetic pathways.

The Central Role of Magnesium in Chlorophyll Structure and Function

Magnesium is the defining central atom of the chlorophyll molecule, coordinated by the four nitrogen atoms of the porphyrin ring.[1] This coordination is not merely structural; it is electronically integral to chlorophyll's ability to absorb light energy. The presence of the magnesium ion modulates the electronic configuration of the porphyrin ring, enabling the absorption of specific wavelengths of light, primarily in the blue and red regions of the spectrum.[2] Upon light absorption, the chlorophyll molecule enters an excited state, initiating the cascade of energy and electron transfer that drives photosynthesis. A deficiency in magnesium directly impairs chlorophyll synthesis, leading to chlorosis (yellowing of leaves) and a subsequent reduction in photosynthetic capacity.[1][3]

The Enzymatic Machinery of Magnesium Insertion

The committed step in chlorophyll biosynthesis is the insertion of a magnesium ion (Mg²⁺) into protoporphyrin IX. This thermodynamically unfavorable reaction is catalyzed by the multi-subunit enzyme, magnesium chelatase.[4] Following magnesium insertion, the resulting Mg-protoporphyrin IX is further modified by S-adenosyl-L-methionine:magnesium-protoporphyrin IX O-methyltransferase.

Magnesium Chelatase: A Three-Component Enzyme Complex

Magnesium chelatase is a highly conserved enzyme composed of three distinct subunits: ChlI, ChlD, and ChlH (or BchI, BchD, and BchH in bacteriochlorophyll-synthesizing organisms).[5] The coordinated action of these subunits is essential for the ATP-dependent insertion of Mg²⁺ into protoporphyrin IX.[6][7][8]

The subunits possess distinct functions:

-

ChlI: Belongs to the AAA+ (ATPases Associated with various cellular Activities) family of proteins and is responsible for ATP hydrolysis, providing the energy for the reaction.[5]

-

ChlD: Also a member of the AAA+ family, it acts as a bridging subunit, facilitating the interaction between ChlI and ChlH.[9]

-

ChlH: The largest subunit, which binds the protoporphyrin IX substrate.[9]

The catalytic cycle of magnesium chelatase is a complex, two-step process involving the assembly and interaction of these subunits.[5]

| Parameter | Organism/Subunit | Value | Reference |

| Molecular Weight | |||

| ChlI/BchI | ~40 kDa | [5][10] | |

| ChlD/BchD | ~70 kDa | [5][10] | |

| ChlH/BchH | ~140 kDa | [5][10] | |

| Stoichiometry of ATP Hydrolysis | Synechocystis sp. PCC6803 | ~15 molecules of ATP per Mg²⁺ insertion | [4][11] |

| Specific Activity | Reconstituted Pea Chloroplasts | ~1 nmol Mg-deuteroporphyrin/h/mg protein | [12][13] |

| Kinetic Parameters (Intact Enzyme) | Synechocystis sp. PCC6803 | [11] | |

| Km (Deuteroporphyrin IX) | 3.20 µM | [11] | |

| Km (MgATP²⁻) | 0.45 mM | [11] | |

| kcat (Chelation) | 0.8 min⁻¹ | [11] |

Magnesium-Protoporphyrin IX Methyltransferase

Following the insertion of magnesium, the next step in the pathway is the methylation of the C13 propionate (B1217596) side chain of Mg-protoporphyrin IX. This reaction is catalyzed by S-adenosyl-L-methionine:magnesium-protoporphyrin IX O-methyltransferase (ChlM), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor to produce Mg-protoporphyrin IX 13-monomethyl ester.[14][15]

| Parameter | Organism | Substrate | Value | Reference |

| Kinetic Mechanism | Synechocystis PCC6803 | Mg-deuteroporphyrin IX and SAM | Random ternary complex | [15] |

| Steady-state Rate | Synechocystis PCC6803 | Mg-deuteroporphyrin IX | 0.41 ± 0.04 µM·min⁻¹ | [14] |

Regulation of Magnesium Insertion

The insertion of magnesium into protoporphyrin IX is a key regulatory point in the tetrapyrrole biosynthetic pathway, which also leads to the synthesis of hemes and bilins.[16] The GENOMES UNCOUPLED 4 (GUN4) protein plays a crucial role in this regulation.

The Role of GUN4

GUN4 is a porphyrin-binding protein that stimulates the activity of magnesium chelatase.[17][18] It interacts with the ChlH subunit and is thought to facilitate the delivery of the protoporphyrin IX substrate and the release of the Mg-protoporphyrin IX product.[19] GUN4 is essential for high levels of chlorophyll synthesis, particularly under high light conditions.[20]

| Parameter | Organism | Ligand | Dissociation Constant (Kd) | Reference |

| Dissociation Constant | Synechocystis | Mg-deuteroporphyrin IX | Not explicitly stated, but highest affinity | [20] |

| Synechocystis | Deuteroporphyrin (B1211107) IX | 3.94 ± 0.739 µM | [20] | |

| Synechocystis | Hemin | 4.73 ± 1.16 µM | [20] | |

| Synechocystis | Co(III)-protoporphyrin IX | 2.67 ± 0.856 µM | [20] |

Experimental Protocols

In Vitro Reconstitution and Activity Assay of Magnesium Chelatase

This protocol is a generalized procedure based on the reconstitution of magnesium chelatase activity from purified subunits expressed in E. coli.[7][8][21]

A. Expression and Purification of Subunits:

-

Express the ChlI, ChlD, and ChlH subunits of magnesium chelatase, often with affinity tags (e.g., His-tag), in separate E. coli cultures.

-

Lyse the cells and purify the individual subunits using affinity chromatography.

-

For insoluble subunits like ChlD, solubilization in denaturing agents (e.g., urea) followed by refolding may be necessary.

B. Reconstitution and Activity Assay:

-

Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Combine the purified ChlI, ChlD, and ChlH subunits in the assay buffer.

-

Add MgCl₂ to a final concentration of 15-40 mM and ATP to a final concentration of 5-20 mM.[10]

-

Initiate the reaction by adding the substrate, protoporphyrin IX (or a more soluble analog like deuteroporphyrin IX), dissolved in a suitable solvent like DMSO, to a final concentration of approximately 100 µM.[10]

-

Incubate the reaction mixture at a controlled temperature (e.g., 28-30°C) in the dark for a specified time (e.g., 0, 15, 30, 45, 60 minutes).[10]

-

Stop the reaction by adding a quenching solution, such as an acetone (B3395972)/water/ammonia mixture, or by freezing in liquid nitrogen.[10][14]

-

Quantify the product, Mg-protoporphyrin IX, by fluorescence spectroscopy. The emission maximum for Mg-protoporphyrin IX is around 592-595 nm.

Chlorophyll Extraction and Spectrophotometric Quantification

This protocol describes a common method for extracting chlorophyll from plant tissues and quantifying it using a spectrophotometer.[22][23]

A. Extraction:

-

Harvest a known fresh weight of plant leaf tissue (e.g., 150 mg).

-

Immediately place the tissue in a chilled mortar with a small amount of quartz sand and a few milliliters of cold 80% or 90% acetone.[22]

-

Grind the tissue thoroughly until a homogenous suspension is formed.

-

Transfer the suspension to a centrifuge tube and centrifuge at high speed (e.g., 2649 x g for 5 minutes) to pellet the cell debris.

-

Decant the supernatant into a volumetric flask.

-

Re-extract the pellet with additional cold acetone until the pellet is colorless.

-

Combine all supernatants and bring the final volume to a known amount (e.g., 25 ml) with the extraction solvent.

-

Keep the extract on ice and in the dark to prevent chlorophyll degradation.

B. Spectrophotometric Measurement:

-

Allow the extract to warm to room temperature before measurement.

-

Use a spectrophotometer to measure the absorbance of the extract at specific wavelengths. For 80% acetone, the key wavelengths are 663 nm and 646 nm. A measurement at 710-750 nm can be used to correct for turbidity.[24]

-

Use 80% acetone as a blank.

-

Calculate the concentrations of chlorophyll a and chlorophyll b using established equations (e.g., Arnon's equations or modifications thereof).

Visualizing the Core Processes

Chlorophyll Biosynthesis Pathway

Caption: The magnesium branch of the chlorophyll biosynthesis pathway.

Magnesium Chelatase Catalytic Cycle

Caption: The catalytic cycle of the magnesium chelatase enzyme complex.

Experimental Workflow for In Vitro Enzyme Assay

Caption: A generalized experimental workflow for an in vitro enzyme assay.

References

- 1. longdom.org [longdom.org]

- 2. The power of magnesium: unlocking the potential for increased yield, quality, and stress tolerance of horticultural crops - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological Essence of Magnesium in Plants and Its Widespread Deficiency in the Farming System of China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hexameric structure of the ATPase motor subunit of magnesium chelatase in chlorophyll biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Characterization of Magnesium Chelatase in Soybean [Glycine max (L.) Merr.] [frontiersin.org]

- 6. ATPase activity associated with the magnesium-protoporphyrin IX chelatase enzyme of Synechocystis PCC6803: evidence for ATP hydrolysis during Mg2+ insertion, and the MgATP-dependent interaction of the ChlI and ChlD subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Magnesium-protoporphyrin chelatase of Rhodobacter sphaeroides: reconstitution of activity by combining the products of the bchH, -I, and -D genes expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Magnesium-protoporphyrin chelatase of Rhodobacter sphaeroides: reconstitution of activity by combining the products of the bchH, -I, and -D genes expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ChlD subunit links the motor and porphyrin binding subunits of magnesium chelatase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Magnesium Chelatase Activity in the Early Steps of the Tetrapyrrole Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro assay of the chlorophyll biosynthetic enzyme Mg-chelatase: resolution of the activity into soluble and membrane-bound fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro assay of the chlorophyll biosynthetic enzyme Mg-chelatase: resolution of the activity into soluble and membrane-bound fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transient kinetics of the reaction catalysed by magnesium protoporphyrin IX methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification and kinetic characterization of the magnesium protoporphyrin IX methyltransferase from Synechocystis PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism and regulation of Mg-chelatase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GUN4, a regulator of chlorophyll synthesis and intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure of the Mg-chelatase cofactor GUN4 reveals a novel hand-shaped fold for porphyrin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Porphyrin Binding to Gun4 Protein, Facilitated by a Flexible Loop, Controls Metabolite Flow through the Chlorophyll Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure of the Mg-Chelatase Cofactor GUN4 Reveals a Novel Hand-Shaped Fold for Porphyrin Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reconstitution of an Active Magnesium Chelatase Enzyme Complex from the bchI, -D, and -H Gene Products of the Green Sulfur Bacterium Chlorobium vibrioforme Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tpwd.texas.gov [tpwd.texas.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. participants.wepal.nl [participants.wepal.nl]

An In-depth Technical Guide to the Natural Sources and Extraction of Magnesium Chlorophyllin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary natural sources for magnesium chlorophyllin extraction, detailed methodologies for its isolation and purification, and an exploration of its molecular signaling pathways relevant to drug development.

Principal Natural Sources for this compound Extraction

This compound is derived from chlorophyll (B73375), the ubiquitous green pigment in photosynthetic organisms. For commercial and research purposes, several plant species are favored due to their high chlorophyll content and availability.

-

Alfalfa (Medicago sativa): Widely cultivated as a forage crop, alfalfa is a primary source for commercial chlorophyllin production due to its high biomass yield and significant chlorophyll content.[1] Industrial extraction processes often utilize dehydrated and pulverized alfalfa.[1]

-

Mulberry Leaves (Morus alba): The leaves of the mulberry tree are another significant source.[2] They are readily available and have been investigated for optimal chlorophyll extraction conditions.[2][3]

-

Spinach (Spinacia oleracea): With a high concentration of chlorophyll a and b, spinach is a common source for laboratory-scale extraction and is frequently used in research to study chlorophyll and its derivatives.[4]

-

Spirulina (Arthrospira platensis): This blue-green alga, a type of cyanobacteria, is a potent source of chlorophyll.[5] Its high chlorophyll content (approximately 20 mg per gram) makes it a viable source for high-purity chlorophyll extraction.[5]

-

Other Green Leafy Vegetables and Grasses: Various other green leafy vegetables and grasses can also serve as sources, though their commercial viability may be lower than the aforementioned options.

Quantitative Analysis of Chlorophyll Content in Various Plant Sources

The selection of a natural source for this compound extraction is heavily influenced by its chlorophyll content. The following table summarizes the chlorophyll content found in various plant sources.

| Natural Source | Chlorophyll a (mg/g fresh weight) | Chlorophyll b (mg/g fresh weight) | Total Chlorophyll (mg/g fresh weight) | Notes |

| Spinach (Spinacia oleracea) | ~0.58 | ~0.21 | ~0.79 | High chlorophyll content, commonly used in research.[4] |

| Mulberry (Morus alba) | - | - | ~0.34 (in 90% acetone (B3395972) extract) | 90% acetone was found to be the optimal solvent for extraction.[2] |

| Alfalfa (Medicago sativa) | - | - | 0.31% of dehydrated alfalfa | The major part of the extractable chlorophyll is water-soluble.[6] |

| Catharanthus roseus | 24.44 | 9.30 | 33.74 | Exhibited the highest total chlorophyll among the studied Apocynaceae.[7] |

| Phaseolus vulgaris | 1.95 | 11.84 | 13.79 | Highest chlorophyll b content among the studied Fabaceae.[7] |

Experimental Workflow for Extraction and Purification

The general process for obtaining this compound from natural sources involves extraction, solvent partitioning, and chromatographic purification.

Caption: General experimental workflow for the extraction and purification of this compound.

Detailed Methodologies for Extraction and Purification

Solvent Extraction from Spinach

This protocol is adapted for laboratory-scale extraction.

-

Homogenization: Weigh approximately 100g of fresh, washed spinach leaves and homogenize them in a blender with 200 mL of 80% aqueous acetone.

-

Filtration: Filter the homogenate through a Buchner funnel to separate the liquid extract from the solid plant debris.

-

Solvent Partitioning: Transfer the acetone extract to a separatory funnel. Add an equal volume of petroleum ether or hexane. Mix gently and allow the layers to separate. The upper organic layer will contain the chlorophylls (B1240455).

-

Washing: Wash the organic layer with distilled water to remove residual acetone and water-soluble impurities. Repeat the washing step 2-3 times.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Decant the dried extract and concentrate it using a rotary evaporator at a temperature not exceeding 40°C.

Purification by Column Chromatography

-

Column Preparation: Prepare a chromatography column with silica gel or alumina (B75360) as the stationary phase, slurry-packed in a non-polar solvent like hexane.

-

Sample Loading: Dissolve the concentrated crude chlorophyll extract in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with hexane and gradually introduces a more polar solvent like ethyl acetate (B1210297) or acetone.

-

Fraction Collection: Collect the colored fractions as they elute from the column. Typically, carotenes (yellow) will elute first, followed by chlorophylls (green).

-

Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or spectrophotometry to identify the fractions containing pure this compound.

Pharmacological Signaling Pathways of Chlorophyllin

Chlorophyllin has demonstrated potential therapeutic effects, particularly in chemoprevention, by modulating key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Chlorophyllin has been shown to suppress the canonical NF-κB signaling pathway, which is often constitutively active in cancer cells, promoting cell survival and proliferation.[8] It can inhibit the phosphorylation of IκB-α, preventing the nuclear translocation of NF-κB and subsequent transcription of its target genes.[8]

Caption: Chlorophyllin's inhibition of the NF-κB signaling pathway.

Modulation of Apoptotic Pathways

Chlorophyllin can induce intrinsic apoptosis in cancer cells.[8] This is achieved by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[9]

Caption: Modulation of the intrinsic apoptotic pathway by chlorophyllin.

Detailed Experimental Protocols for Analysis

Spectrophotometric Quantification of Chlorophyll

This method, based on Arnon's equations, is used for the rapid quantification of chlorophyll a and b.

-

Sample Preparation: Prepare a chlorophyll extract in 80% aqueous acetone as described in the extraction protocol.

-

Spectrophotometer Setup: Use a spectrophotometer with a bandwidth of 2 nm or less. Use 80% acetone as a blank.

-

Absorbance Measurement: Measure the absorbance of the extract at 663 nm and 645 nm.[7] Ensure the readings are within the linear range of the instrument (typically 0.1-1.0). Dilute the sample if necessary.

-

Calculations: Use the following equations to calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll:[7]

-

Chlorophyll a (mg/L) = 12.7 * A663 - 2.69 * A645

-

Chlorophyll b (mg/L) = 22.9 * A645 - 4.68 * A663

-

Total Chlorophyll (mg/L) = 20.2 * A645 + 8.02 * A663

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a more precise method for the separation and quantification of chlorophylls and their derivatives.

-

Instrumentation: A standard HPLC system equipped with a C18 or C30 reverse-phase column and a UV-Vis or diode array detector is suitable.[10]

-

Mobile Phase: A gradient elution is typically used. A common mobile phase system consists of two solvents: (A) a mixture of methanol, acetonitrile, and water, and (B) acetone or ethyl acetate.[10]

-

Sample Preparation: The dried chlorophyll extract should be redissolved in a suitable solvent (e.g., acetone or the initial mobile phase) and filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Quantification: Identification and quantification are achieved by comparing the retention times and peak areas with those of pure chlorophyll standards.

Conclusion

The extraction of this compound from natural sources is a multi-step process that requires careful selection of plant material and optimization of extraction and purification parameters. Alfalfa, mulberry leaves, and spinach are among the most viable sources. The resulting this compound and its derivatives have shown significant potential in drug development, particularly in cancer chemoprevention, through the modulation of critical signaling pathways such as NF-κB and apoptosis. The detailed protocols provided in this guide offer a foundation for researchers and scientists to explore the extraction and therapeutic applications of this valuable natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Research on some factors affecting extraction of chlorophyll from mulberry leaves (Morus alba) [inis.iaea.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. KR101180695B1 - Methods for Preparing high purity chlorophyll and Chlorin e6 from Chlorophyll extracts - Google Patents [patents.google.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. phytojournal.com [phytojournal.com]